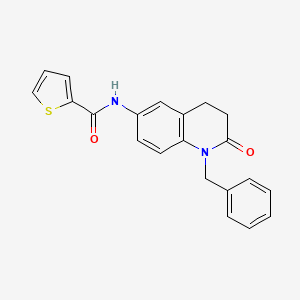

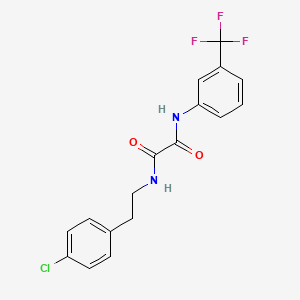

![molecular formula C15H12F3NO2 B2690543 Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate CAS No. 926236-39-7](/img/structure/B2690543.png)

Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H8F3NO2. It has a molecular weight of 219.16 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 265.9±40.0 °C at 760 mmHg, and a flash point of 114.6±27.3 °C .Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

A study by Okuma et al. (2011) presents an efficient route to synthesize a variety of 2-phenylindolin-3-ones from amino acid methyl esters, demonstrating the compound's utility in organic synthesis and the development of pharmaceutical intermediates (Okuma, Matsunaga, Nagahora, Shioji, & Yokomori, 2011).

Polymer Chemistry

Research by Yang, Jikei, and Kakimoto (1999) explores the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate to produce a hyperbranched aromatic polyamide. This study highlights the compound's relevance in synthesizing novel polymeric materials with potential applications in various industries (Yang, Jikei, & Kakimoto, 1999).

Materials Science

A publication by Ukrainets, Petrushova, Davidenko, and Grinevich (2014) discusses the cyclization of a related methyl benzoate derivative, leading to the synthesis of anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This research could pave the way for the development of new materials and chemical sensors (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Supramolecular Chemistry

De Greef et al. (2009) provide insights into supramolecular polymerization, where the reactivity of phenyl ester moieties is manipulated through base interaction, demonstrating the compound's application in creating ordered polymeric structures through a cooperative mechanism (De Greef et al., 2009).

Sensing and Detection

Vishnoi, Sen, Patwari, and Murugavel (2015) developed a fluorescent chemo-sensor based on a triphenylbenzene derivative for the selective sensing and capture of picric acid. This research showcases the potential of methyl benzoate derivatives in environmental monitoring and safety applications (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Safety and Hazards

Future Directions

While specific future directions for this compound are not well-documented, it’s known that molecules with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

Compounds with similar structures have been shown to participate in various biochemical pathways .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .

Action Environment

The action, efficacy, and stability of Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals or drugs, and the specific characteristics of the biological system in which the compound is acting .

Properties

IUPAC Name |

methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c1-21-14(20)12-8-10(5-6-13(12)19)9-3-2-4-11(7-9)15(16,17)18/h2-8H,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCKUBYLEGTIJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

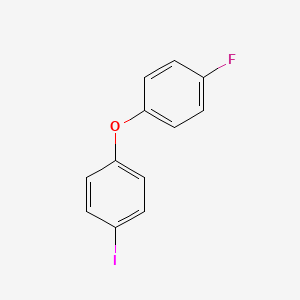

![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2690464.png)

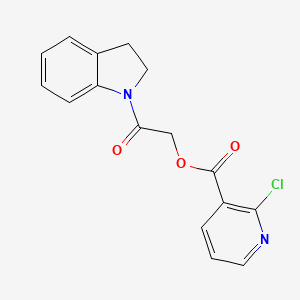

![N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide](/img/structure/B2690470.png)

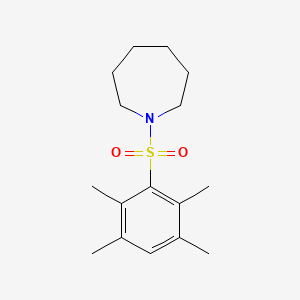

![5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2690474.png)

![4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690475.png)

![4-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2690479.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2690480.png)

![methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2690483.png)